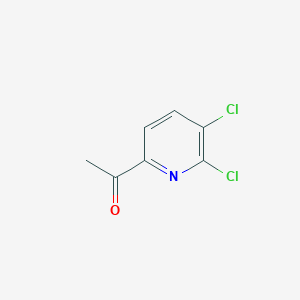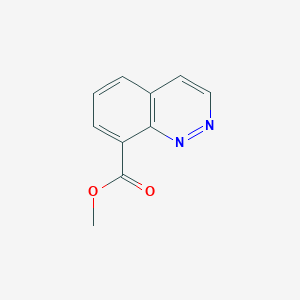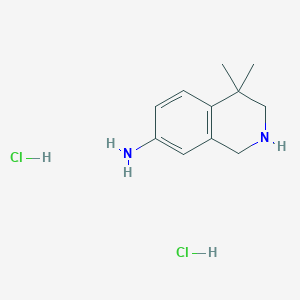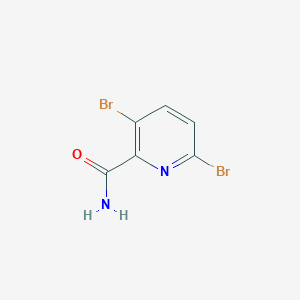
(S)-2,2'-Bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphaneyl)-1,1'-binaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2,2’-Bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphaneyl)-1,1’-binaphthalene is a complex organophosphorus compound It is known for its unique structure, which includes two binaphthalene units connected by phosphane groups, each substituted with 3,5-bis(trimethylsilyl)phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2’-Bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphaneyl)-1,1’-binaphthalene typically involves the following steps:
Formation of the Binaphthalene Core: The binaphthalene core is synthesized through a coupling reaction of naphthalene derivatives.
Introduction of Phosphane Groups: The phosphane groups are introduced via a reaction with a suitable phosphorus reagent, such as chlorophosphane.
Substitution with 3,5-Bis(trimethylsilyl)phenyl Groups: The final step involves the substitution of the phosphane groups with 3,5-bis(trimethylsilyl)phenyl groups under specific conditions, often involving a catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
(S)-2,2’-Bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphaneyl)-1,1’-binaphthalene can undergo various chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to phosphine oxides.
Substitution: The trimethylsilyl groups can be substituted with other functional groups.
Coordination: The compound can coordinate with metal centers, forming metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halides or organometallic reagents can be used for substitution reactions.
Coordination: Metal salts or complexes are used to form coordination compounds.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Derivatives: Formed through substitution reactions.
Metal Complexes: Formed through coordination reactions.
科学的研究の応用
(S)-2,2’-Bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphaneyl)-1,1’-binaphthalene has several scientific research applications:
Chemistry: Used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Medicine: Research into its use in drug development and delivery systems.
Industry: Applications in the synthesis of fine chemicals and advanced materials.
作用機序
The mechanism of action of (S)-2,2’-Bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphaneyl)-1,1’-binaphthalene primarily involves its role as a ligand in catalysis. The compound coordinates with metal centers, forming complexes that can facilitate various catalytic processes. The trimethylsilyl groups provide steric hindrance, enhancing the selectivity of the catalytic reactions. The binaphthalene core contributes to the rigidity and stability of the ligand, ensuring effective catalysis.
類似化合物との比較
Similar Compounds
(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): A widely used ligand in asymmetric catalysis.
(S)-2,2’-Bis(diphenylphosphino)-6,6’-dimethyl-1,1’-binaphthalene (MeO-BIPHEP): Another ligand used in enantioselective reactions.
Uniqueness
(S)-2,2’-Bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphaneyl)-1,1’-binaphthalene is unique due to the presence of the 3,5-bis(trimethylsilyl)phenyl groups, which provide additional steric hindrance and electronic effects, enhancing its performance in catalytic applications compared to similar compounds.
特性
分子式 |
C68H96P2Si8 |
|---|---|
分子量 |
1200.1 g/mol |
IUPAC名 |
[1-[2-bis[3,5-bis(trimethylsilyl)phenyl]phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis[3,5-bis(trimethylsilyl)phenyl]phosphane |
InChI |
InChI=1S/C68H96P2Si8/c1-71(2,3)55-37-51(38-56(45-55)72(4,5)6)69(52-39-57(73(7,8)9)46-58(40-52)74(10,11)12)65-35-33-49-29-25-27-31-63(49)67(65)68-64-32-28-26-30-50(64)34-36-66(68)70(53-41-59(75(13,14)15)47-60(42-53)76(16,17)18)54-43-61(77(19,20)21)48-62(44-54)78(22,23)24/h25-48H,1-24H3 |
InChIキー |
OEOIJBMUCZVFAF-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)[Si](C)(C)C)[Si](C)(C)C)C7=CC(=CC(=C7)[Si](C)(C)C)[Si](C)(C)C)C8=CC(=CC(=C8)[Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 7-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13658764.png)

![Ethyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13658769.png)






![2-Methyl-4H-naphtho[2,3-d][1,3]oxazin-4-one](/img/structure/B13658828.png)




